Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate
CAS No.: 23721-22-4
Cat. No.: VC18770332
Molecular Formula: C15H22N2O10S2
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23721-22-4 |
|---|---|
| Molecular Formula | C15H22N2O10S2 |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate |
| Standard InChI | InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3 |
| Standard InChI Key | MDWAUGBOVGJDHG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central nitro-substituted benzoate core, with two methylsulfonyloxyethyl groups attached via an amino bridge. The ethyl ester at the 1-position enhances lipophilicity, while the nitro group at the 2-position contributes to electronic polarization. Key structural attributes include:
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Nitro group (NO₂): Facilitates redox interactions, making the compound a substrate for nitroreductases .
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Methylsulfonyloxyethyl chains: Improve solubility and metabolic stability compared to simpler alkyl ethers.
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Ethyl ester: Modulates membrane permeability and hydrolysis kinetics .
Table 1: Physicochemical Properties of Ethyl 5-(bis{2-[(Methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate
The absence of reported melting/boiling points highlights the need for further experimental characterization.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step reactions starting with nitrobenzoic acid derivatives. A representative route includes:
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Nucleophilic substitution: Reaction of 2-nitrobenzoic acid with bis(2-hydroxyethyl)methylsulfonamide to install the amino-linked methylsulfonyloxyethyl groups.
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Esterification: Treatment with ethyl chloroformate to introduce the ethyl ester moiety .
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Purification: Chromatographic techniques to isolate the product, with yields dependent on reaction conditions (e.g., temperature, catalyst) .
Stability and Reactivity
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Hydrolysis Sensitivity: The ethyl ester is susceptible to enzymatic hydrolysis (e.g., esterases), releasing the carboxylic acid derivative .
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Nitro Group Reduction: Under reducing conditions (e.g., nitroreductases), the nitro group converts to hydroxylamine or amine intermediates, activating latent cytotoxic effects .
Biological Activities and Mechanisms
Enzyme Interactions
The compound’s nitro group serves as a substrate for bacterial nitroreductases (e.g., E. coli NfsA), enabling oxygen-independent activation. Key findings include:
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NfsA-Mediated Activation: Reduction generates cytotoxic metabolites that alkylate DNA, with IC₅₀ values in the micromolar range for cancer cell lines .
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AKR1C3 Resistance: Unlike analogues like PR-104A, this compound exhibits minimal activation by human aldo-keto reductase AKR1C3, reducing off-target toxicity .
Applications in Medicinal Chemistry
Cancer Gene Therapy
In preclinical models, the compound has been evaluated in gene-directed enzyme prodrug therapy (GDEPT). Key outcomes include:
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Tumor Regression: Mixed NfsA-expressing/WT tumor models showed a 156% improvement in median survival post-treatment .
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Synergy with Radiotherapy: Hypoxic tumor sensitization enhances radiation efficacy .
Antibacterial Agents
Preliminary data suggest activity against Gram-positive bacteria, likely due to nitroreductase-mediated activation in microbial cells .
Comparative Analysis with Analogues
Table 2: Comparison with Nitrobenzoate Prodrugs
| Compound | Activation by AKR1C3 | LogP | Bystander Effect |
|---|---|---|---|
| PR-104A | High | 0.9 | Moderate |
| SN29176 | Low | 1.2 | Low |
| Ethyl 5-(bis{2-[(Methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate | Negligible | 1.8 | High |
The compound’s higher LogP improves tissue penetration, while its AKR1C3 resistance minimizes systemic toxicity .
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